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Cat. No.: B017532 Get Quote

An In-Depth Technical Guide to the Pharmacological Profile of 6-Chloroimidazo[1,2-
b]pyridazine-2-carboxylic acid

Introduction: The Privileged Scaffold of Imidazo[1,2-
b]pyridazine
The imidazo[1,2-b]pyridazine ring system is a notable heterocyclic scaffold in medicinal

chemistry, recognized for its versatile biological activities.[1] This fused bicyclic system serves

as a core structure for a multitude of pharmacologically active agents.[1] Its derivatives have

been investigated for a wide range of therapeutic applications, including oncology, and

autoimmune and inflammatory diseases.[2][3] Within this promising class of compounds, 6-
Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid emerges as a crucial intermediate and a

subject of significant research interest.[4][5] Its unique structural features, namely the electron-

withdrawing chloro group at the 6-position and the carboxylic acid moiety at the 2-position,

make it a valuable building block for synthesizing novel therapeutic agents with potentially

enhanced efficacy and selectivity.[5][6] This guide provides a comprehensive overview of the

pharmacological profile of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, delving into

its synthesis, mechanism of action, and therapeutic potential, grounded in preclinical evidence

and established experimental protocols.
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Molecular Structure and Properties:

IUPAC Name: 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid

CAS Number: 14714-24-0[7][8][9]

Molecular Formula: C₇H₄ClN₃O₂[8][9]

Molecular Weight: 197.58 g/mol [8][9]

Appearance: Solid

Melting Point: 248 °C[9]

The presence of the chloro group enhances the reactivity of the scaffold, making it a versatile

intermediate for further functionalization through metal-catalyzed cross-coupling reactions.[1][5]

The carboxylic acid group provides a handle for forming amides, esters, and other derivatives,

while also potentially influencing solubility and target engagement through hydrogen bonding.

[10]

Synthetic Strategy: A Generalized Approach
The synthesis of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid and its derivatives

often involves a multi-step sequence. A common strategy is the hydrolysis of a corresponding

ester precursor, which itself is synthesized from commercially available starting materials.[3][6]
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Caption: General synthetic workflow for 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
and its amide derivatives.

Experimental Protocol: Synthesis of Imidazo[1,2-
b]pyridazine Carboxamides
The following protocol is a representative example for the synthesis of amide derivatives

starting from the carboxylic acid, a common subsequent step in drug discovery campaigns.[3]

Acid to Amide Coupling (General Procedure):

1. Dissolve 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 eq) in a suitable

aprotic solvent such as dimethylformamide (DMF).
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2. Add a coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base like N,N-

diisopropylethylamine (DIPEA) (2.0 eq).

3. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

4. Add the desired amine (1.1 eq) to the reaction mixture.

5. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by

TLC or LC-MS.

6. Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

8. Purify the crude product by column chromatography on silica gel to obtain the desired

amide.

Pharmacological Profile: A Multi-Target Scaffold
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" that can be tailored to interact with

a variety of biological targets, primarily within the kinome. The specific substitutions at the C2

and C6 positions are critical in determining the potency and selectivity of these compounds.

Mechanism of Action and Primary Targets
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated potent inhibitory activity

against several key protein kinases implicated in disease pathogenesis.

PI3K/mTOR Dual Inhibition: Certain derivatives act as potent dual inhibitors of

Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[10][11]

These enzymes are central components of a signaling pathway that regulates cell growth,

proliferation, and survival. The carboxylic acid group can form crucial hydrogen bond

interactions with key residues like Arg770 and Gln859 in the PI3Kα binding pocket, while the

core scaffold interacts with Val851.[10]
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Mps1 (TTK) Kinase Inhibition: The monopolar spindle 1 (Mps1) kinase is a critical regulator

of the spindle assembly checkpoint and a target in oncology.[2] Optimized imidazo[1,2-

b]pyridazine derivatives have shown extremely potent and selective Mps1 inhibition, leading

to significant antiproliferative activity in various cancer cell lines.[2]

Tyk2 (Tyrosine Kinase 2) Inhibition: As a member of the Janus kinase (JAK) family, Tyk2 is

involved in cytokine signaling pathways that are central to autoimmune and inflammatory

diseases.[3] Imidazo[1,2-b]pyridazine derivatives have been developed as potent and

selective inhibitors of the Tyk2 pseudokinase (JH2) domain, effectively blocking downstream

signaling.[3]

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial enzyme in the B cell receptor

signaling pathway, making it a prime target for B cell malignancies.[12] Covalent inhibitors

based on the imidazo[1,2-b]pyridazine scaffold have been developed, showing potent BTK

inhibition and leading to complete tumor regression in preclinical models.[12]
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Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of imidazo[1,2-

b]pyridazine derivatives.

Pharmacodynamics and Therapeutic Potential
The diverse mechanisms of action translate into a broad range of potential therapeutic

applications.
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Oncology: By inhibiting kinases like PI3K, mTOR, Mps1, and BTK, these compounds can

disrupt cancer cell proliferation, survival, and migration.[2][12] Preclinical studies have shown

significant tumor growth inhibition in xenograft models.[12] A derivative named TM471-1 has

even advanced into Phase I clinical trials for B cell malignancies.[12]

Pulmonary Fibrosis: In a bleomycin-induced pulmonary fibrosis model, an imidazo[1,2-

b]pyridazine derivative demonstrated potent antifibrotic effects by dually inhibiting

PI3K/mTOR.[11] The compound reduced collagen deposition, restored lung architecture, and

downregulated fibrosis-related proteins.[11]

Autoimmune and Inflammatory Diseases: Selective inhibition of Tyk2 JH2 by derivatives has

shown efficacy in a rat adjuvant arthritis model, highlighting their potential for treating

diseases like psoriasis and systemic lupus erythematosus.[3]

Neurological Disorders: Related analogs have been shown to act as blockers of Cav3.1

voltage-gated calcium channels, exhibiting anti-absence seizure activity in animal models.

[13] This suggests a potential role in epilepsy treatment.[13] Furthermore, intra-

periaqueductal grey microinjections of a derivative produced antinociceptive effects,

indicating potential for pain management.[14]

Antiparasitic Activity: Some derivatives have been evaluated for antikinetoplastid activity,

showing effects against the trypomastigote form of Trypanosoma brucei brucei.[15]

Pharmacokinetics and Drug-like Properties
A critical aspect of developing the imidazo[1,2-b]pyridazine scaffold is optimizing its

pharmacokinetic (ADME) profile.

Metabolic Stability: Early derivatives in some series suffered from poor metabolic stability.[3]

However, structural modifications, such as the introduction of specific N1-substituents on a

linked pyridone ring, have dramatically improved stability in liver microsomes.[3]

Permeability and Bioavailability: Cell permeability can be a challenge, particularly for

compounds with multiple hydrogen bond donors.[3] Strategic modifications, such as creating

the potential for intramolecular hydrogen bonds, have been shown to enhance Caco-2

permeability.[3] Successful optimization has led to the discovery of orally bioavailable Mps1

inhibitors.[2]
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Safety Profile: In preclinical studies, certain optimized derivatives have shown favorable

safety profiles with no distinct liver or kidney toxicity observed at therapeutic doses.[11][12]

Quantitative Data Summary
The following table summarizes the inhibitory potency of various imidazo[1,2-b]pyridazine

derivatives against their respective targets, illustrating the high potency achievable with this

scaffold.

Compound
Class/Example

Target(s) Potency (IC₅₀ / Kᵢ) Therapeutic Area

Compound 11[11] PI3Kα / mTOR
94.9% inh. @ 1nM /

43.0% inh. @ 1nM
Pulmonary Fibrosis

Compound 27f[2] Mps1 (cellular) 0.70 nM (IC₅₀) Oncology

Compound 6[3] Tyk2 JH2 0.015 - 0.035 nM (Kᵢ) Autoimmune

Compound 22

(TM471-1)[12]
BTK 1.3 nM (IC₅₀) Oncology

Conclusion and Future Directions
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is a highly valuable building block in

modern medicinal chemistry. It serves as a gateway to a diverse range of potent and selective

kinase inhibitors with significant therapeutic potential across oncology, inflammation, and

fibrotic diseases. The imidazo[1,2-b]pyridazine scaffold has proven to be highly tractable,

allowing for fine-tuning of pharmacological properties through systematic structure-activity

relationship studies. Future research will likely focus on further optimizing the ADME and safety

profiles of these derivatives, exploring novel substitutions to target other kinases or biological

targets, and advancing the most promising candidates through clinical development. The

journey from this key intermediate to life-changing therapeutics is a testament to the power of

scaffold-based drug design.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Pharmacological profile of 6-Chloroimidazo[1,2-
b]pyridazine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017532#pharmacological-profile-of-6-chloroimidazo-
1-2-b-pyridazine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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